molecular formula C20H16ClN3O2S B11473097 N-(4-chlorophenyl)-3-methyl-6-oxo-4-(pyridin-3-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

N-(4-chlorophenyl)-3-methyl-6-oxo-4-(pyridin-3-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11473097
M. Wt: 397.9 g/mol
InChI Key: HUJBWQHHNRQTPW-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a pyridine ring, and a chlorophenyl group

Preparation Methods

The synthesis of N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves several steps. One common method includes the condensation of 4-chlorobenzaldehyde with 3-methyl-2-aminopyridine to form an intermediate Schiff base. This intermediate is then cyclized with thiophene-2-carboxylic acid under acidic conditions to yield the desired thienopyridine core.

Chemical Reactions Analysis

N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial and antiviral effects. The compound’s structure allows it to bind to enzyme active sites, disrupting their normal function and leading to the inhibition of microbial growth .

Comparison with Similar Compounds

N-(4-CHLOROPHENYL)-3-METHYL-6-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can be compared with other similar compounds such as imidazo[1,2-a]pyridines and pyrrolo[3,4-c]pyridines. These compounds share structural similarities but differ in their biological activities and applications. For instance, imidazo[1,2-a]pyridines are known for their anti-tubercular properties, while pyrrolo[3,4-c]pyridines are explored for their glucose-lowering effects .

Properties

Molecular Formula

C20H16ClN3O2S

Molecular Weight

397.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-methyl-6-oxo-4-pyridin-3-yl-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C20H16ClN3O2S/c1-11-17-15(12-3-2-8-22-10-12)9-16(25)24-20(17)27-18(11)19(26)23-14-6-4-13(21)5-7-14/h2-8,10,15H,9H2,1H3,(H,23,26)(H,24,25)

InChI Key

HUJBWQHHNRQTPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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